2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Imidazole ring is undoubtedly one of the most prominent building blocks for different compounds, either natural or synthetic . The strategies used for the formation include addition reactions and further cyclization, cycloaddition reaction type van Leusen imidazole synthesis, addition [2+2+1], addition [2+2+2], etc .Molecular Structure Analysis
The crystal structure of imidazole is approximately planar. The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis
Imidazole and its derivatives are versatile in chemical reactions. They can act as both nucleophiles and electrophiles, making them useful in a variety of chemical transformations .Physical And Chemical Properties Analysis
Imidazole is a simple nitrogen-containing heterocyclic compound that is widely used as a chemical intermediate in the manufacture of pharmaceuticals, photographic and photothermographic chemicals, dyes and pigments, agricultural chemicals, and rubber .Scientific Research Applications
Synthesis and Anticancer Activity
Benzimidazole derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, Li et al. (2014) developed a series of benzimidazole-acetylhydrazone derivatives tested against various cancer cell lines, including A549, MDA-MB-231, A375, and HCT116. Compounds with hydroxyl substitutions demonstrated significant anticancer activity, highlighting the importance of specific functional groups in enhancing biological activity (Li et al., 2014).
Corrosion Inhibition
Research by Gašparac et al. (2000) on imidazole derivatives, including those similar in structure to the query compound, has shown promising results in corrosion inhibition of copper in acidic environments. The study found that certain imidazole derivatives are effective at forming protective layers on copper surfaces, thereby preventing corrosion. This application is crucial for extending the lifespan of metal components in various industrial systems (Gašparac et al., 2000).
Antioxidant Activities
Alp et al. (2015) explored benzimidazole derivatives for their antioxidant properties. Their study synthesized new compounds and evaluated them in vitro for their ability to inhibit lipid peroxidation and other oxidative processes. Some derivatives showed potent antioxidant activities, indicating their potential for therapeutic and protective applications against oxidative stress (Alp et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-[4-(2-methylphenoxy)butyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-15-9-3-6-12-19(15)22-14-8-7-13-21-16(2)20-17-10-4-5-11-18(17)21;/h3-6,9-12H,7-8,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCCAELFVYVEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C32)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride |
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